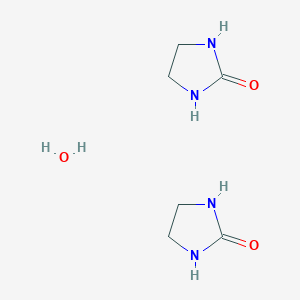

2-IMIDAZOLIDINONE HEMIHYDRATE

Vue d'ensemble

Description

2-Imidazolidone hemihydrate is a useful research compound. Its molecular formula is C6H14N4O3 and its molecular weight is 190.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Imidazolidone hemihydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Imidazolidone hemihydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Capture du formaldéhyde

Le 2-imidazolidinone hémihydrate est utilisé comme piège à formaldéhyde . Cette application est particulièrement précieuse dans les industries où le formaldéhyde est utilisé de manière intensive, comme la production de cuir, de caoutchouc et de textiles. En captant le formaldéhyde, le composé contribue à réduire l'exposition à ce composé organique volatil, connu pour ses effets néfastes sur la santé.

Synthèse pharmaceutique

Le composé sert de matière première pour la synthèse de principes actifs pharmaceutiques . Une de ces applications comprend la préparation de l'azlocilline sodique, un antibiotique utilisé pour traiter les infections causées par Pseudomonas aeruginosa et d'autres bactéries.

Synthèse organique

En chimie organique, le 2-imidazolidinone hémihydrate est utilisé comme réactif pour la synthèse de divers composés. Par exemple, il est impliqué dans la synthèse de matériaux microporeux chiraux à partir de précurseurs achiraux, qui ont des applications en catalyse énantiosélective .

Catalyse

Le composé est utilisé dans les réactions de carbonylation catalysées au palladium pour produire des N-acylurées aryl et hétéroaryl . Ces réactions sont importantes dans le développement de produits pharmaceutiques et agrochimiques en raison de leur efficacité et de leur sélectivité.

Inhibition enzymatique

Le 2-imidazolidinone hémihydrate est un réactif dans la production d'inhibiteurs de l'élastase des neutrophiles humains à base de peptides . Ces inhibiteurs ont des applications thérapeutiques potentielles dans le traitement de pathologies comme la bronchopneumopathie chronique obstructive (BPCO) et la mucoviscidose.

Recherche antimicrobienne

Le composé est également utilisé dans la synthèse d'hétérocycles par cyanoacétylation, qui sont étudiés pour leurs propriétés antimicrobiennes . Cette recherche est cruciale dans la lutte contre les bactéries résistantes aux médicaments.

Mécanisme D'action

Mode of Action

It’s known that the formation of imidazolidin-2-ones from 1,2-diamines and co2 can be efficiently achieved using certain promoters and activators . This suggests that the compound may interact with its targets through similar chemical reactions.

Biochemical Pathways

The compound is known to be involved in various synthetic routes, indicating its potential role in multiple biochemical processes .

Pharmacokinetics

It has a melting point of 58 °C, a boiling point of 335.5 °C, and a density of 1.3 g/cm3 at 20 °C . These properties may influence the compound’s bioavailability and pharmacokinetics.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Imidazolidone Hemihydrate. For instance, the compound’s reactivity may be affected by temperature, as suggested by its known physical properties . .

Propriétés

IUPAC Name |

imidazolidin-2-one;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3H6N2O.H2O/c2*6-3-4-1-2-5-3;/h2*1-2H2,(H2,4,5,6);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPRJGGOOWATRNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)N1.C1CNC(=O)N1.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121325-67-5 | |

| Record name | 121325-67-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

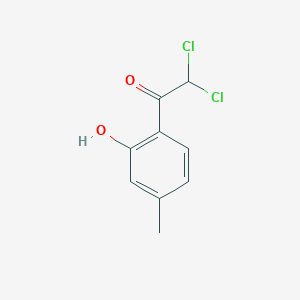

Feasible Synthetic Routes

Q1: What is the role of 2-Imidazolidone Hemihydrate in the modification of adsorption resins?

A1: In the study, 2-Imidazolidone Hemihydrate was used as a chemical modifier to create a novel adsorption resin (named FJ-2). While the exact mechanism of modification wasn't detailed in the abstract, it's stated that this modification, alongside others, resulted in the resin having "predominant micropores/mesopores, [and] moderate specific surface area" []. These properties are desirable for enhancing the adsorption capacity of the resin.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Bromo-6-butyl-7H-cyclopenta[f][1,3]benzodioxole](/img/structure/B56124.png)